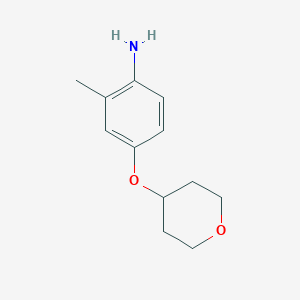

2-Methyl-4-(oxan-4-yloxy)aniline

Description

2-Methyl-4-(oxan-4-yloxy)aniline is an aromatic amine derivative featuring a methyl group at the ortho-position (C2) and a tetrahydropyran-4-yloxy group at the para-position (C4) of the aniline ring.

Properties

IUPAC Name |

2-methyl-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGZQYUGLQBHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with oxan-4-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-(oxan-4-yloxy)aniline may involve large-scale nitration of 2-methylaniline followed by reduction to obtain the corresponding amine. The oxan-4-yloxy group can then be introduced through a nucleophilic substitution reaction under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-(oxan-4-yloxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

*Calculated based on molecular formula. †Common CAS for m-Cresidine.

Functional Group Impact on Properties

Electronic Effects: The methoxy group in 4-Methoxy-2-methylaniline is electron-donating, enhancing electrophilic substitution reactivity at the aromatic ring. The pyridin-3-yloxy group () introduces aromatic nitrogen, enabling coordination chemistry or hydrogen bonding, useful in catalysis or supramolecular assemblies .

Steric and Solubility Considerations :

- The tetrahydropyran-4-yloxy group in the target compound offers moderate steric hindrance and improved solubility compared to alkyl chains (e.g., hexyloxy in ) due to its oxygen-rich cyclic ether structure.

- Hexyloxy () and trifluoroethoxy () groups enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Synthetic Accessibility :

- 4-Methoxy-2-methylaniline (m-Cresidine) is commercially available and widely used as a building block for dyes and agrochemicals, reflecting its straightforward synthesis via methoxylation .

- Analogs like 2-Methyl-4-(pyridin-3-yloxy)aniline may require Ullmann coupling or nucleophilic aromatic substitution for ether linkage formation .

Biological Activity

2-Methyl-4-(oxan-4-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacological applications.

Chemical Structure and Properties

The chemical formula for 2-Methyl-4-(oxan-4-yloxy)aniline is C₁₁H₁₅NO₂, which indicates the presence of an aniline moiety substituted with a methoxy and oxane group. This structure is crucial for its interaction with biological targets.

The biological activity of 2-Methyl-4-(oxan-4-yloxy)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can alter enzyme activity by binding to active sites, which may lead to inhibition or modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity and Applications

Research has indicated that 2-Methyl-4-(oxan-4-yloxy)aniline exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by modulating inflammatory cytokines.

- Antimicrobial Properties : The compound has shown activity against various microbial strains, suggesting potential applications in treating infections.

Research Findings

Recent studies have focused on the pharmacological applications of 2-Methyl-4-(oxan-4-yloxy)aniline. Below are summarized findings from notable research:

| Study | Findings | |

|---|---|---|

| Study A (2023) | Demonstrated cytotoxic effects against cancer cell lines | Suggests potential as an anticancer agent |

| Study B (2022) | Showed inhibition of pro-inflammatory cytokines in vitro | Indicates anti-inflammatory properties |

| Study C (2023) | Exhibited antimicrobial activity against Gram-positive bacteria | Supports use in infection management |

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines revealed that 2-Methyl-4-(oxan-4-yloxy)aniline induced significant apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, treatment with 2-Methyl-4-(oxan-4-yloxy)aniline resulted in a marked decrease in swelling and pain response, attributed to the downregulation of TNF-alpha and IL-6 levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.